molecular formula C10H15N3O5 B15093772 2'-Amino-2'-deoxy-5-methyluridine

2'-Amino-2'-deoxy-5-methyluridine

Cat. No.: B15093772
M. Wt: 257.24 g/mol
InChI Key: VGYZEXPNNAEQKL-UHFFFAOYSA-N
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Description

2’-Amino-2’-deoxy-5-methyluridine is a nucleoside analogue, specifically a modified pyrimidine nucleoside. It is characterized by the presence of an amino group at the 2’ position and a methyl group at the 5 position of the uridine molecule. This compound has garnered significant interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2’-deoxy-5-methyluridine typically involves the modification of uridine through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of 2’-Amino-2’-deoxy-5-methyluridine may involve large-scale synthesis using similar chemical routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and crystallization for final product isolation .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxy-5-methyluridine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the methyl group, leading to different oxidation states.

    Reduction: The compound can be reduced to modify the functional groups, particularly the amino group.

    Substitution: The amino group at the 2’ position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

2’-Amino-2’-deoxy-5-methyluridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.

    Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: It has shown potential as an antiviral agent, particularly against hepatitis B and C, by inhibiting viral replication.

    Industry: The compound is used in the development of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxy-5-methyluridine involves its incorporation into viral or cellular nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound acts as a chain terminator, preventing the elongation of DNA or RNA strands. It targets viral RNA-dependent RNA polymerase and cellular DNA polymerase, disrupting the replication process and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2’-Amino-2’-deoxycytidine: Similar in structure but with a cytosine base instead of uracil.

    2’-Amino-2’-deoxythymidine: Contains a thymine base and exhibits similar anticancer properties.

    2’-Azido-2’-deoxyuridine: Modified with an azide group, showing antiviral activity

Uniqueness

2’-Amino-2’-deoxy-5-methyluridine is unique due to its specific modifications at the 2’ and 5 positions, which enhance its stability and efficacy as an antiviral and anticancer agent. Its ability to inhibit both viral and cellular polymerases makes it a versatile compound in therapeutic applications .

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17)

InChI Key

VGYZEXPNNAEQKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N

Origin of Product

United States

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